

A Technical Guide to Polyacrylamidomethyl Benzylidene Camphor: Properties, Analysis, and Application

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Compound of Interest

Compound Name: POLYACRYLAMIDOMETHYL
BENZYLIDENE CAMPHOR

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Polyacrylamidomethyl Benzylidene Camphor**, a polymeric ultraviolet (UV) filter utilized in the cosmetic and personal care industries. Its primary function is to protect products and the skin from the damaging effects of UV radiation.

Core Physicochemical and Regulatory Data

Polyacrylamidomethyl Benzylidene Camphor is a polymer, meaning it consists of repeating monomer units.^[1] Due to its polymeric nature, its molecular weight is variable. The data below pertains to the monomer unit and the overall polymer properties.

Property	Data	Reference(s)
Chemical Name	Polymer of N-[(2 and 4)-[(2-oxoborn-3-ylidene)methyl]benzyl]acrylamide	[2][3]
INCI Name	Polyacrylamidomethyl Benzylidene Camphor	[3]
Synonyms	PARSOL SLX, 3-Benzylidene camphor derivative	[4]
CAS Number	113783-61-2	[4][5][6]
Polymer Formula	(C ₂₁ H ₂₅ NO ₂) _x	[5]
Monomer Formula	C ₂₁ H ₂₅ NO ₂	[7]
Monomer Molecular Wt.	323.44 g/mol	[7]
Appearance	White to off-white powder	[4]
Density	1.1 g/cm ³	[4]
Melting Point	150-155 °C	[4]
Primary Function	UV Absorber, UV Filter, Light Stabilizer	[1][4][8]
Mechanism	Absorbs UV radiation and converts it into less damaging infrared radiation (heat).[1][8]	[1][8]
Regulatory Status (EU)	Approved as a UV filter in cosmetic products at a maximum concentration of 6%. [1][8]	[1][8]

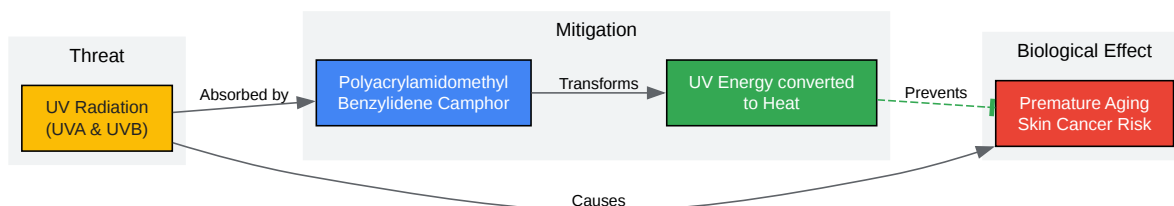
Regulatory Status (US)	Not approved by the FDA for
	use in sunscreen drug products; can be used as a UV [1] light absorber to protect cosmetic formulations.[1]

Functional Application in Formulations

Polyacrylamidomethyl Benzylidene Camphor is primarily valued for its efficacy as a UV-B filter, absorbing radiation from approximately 280 to 320 nm.[8] Its key features in cosmetic and topical formulations include:

- **Broad-Spectrum Protection:** It offers effective protection against UVA and UVB rays, helping to prevent skin damage and premature aging.[4]
- **Photostability:** The compound is known for its photostability, meaning it does not degrade easily under sun exposure, ensuring sustained efficacy of the final product.[4][9]
- **Formulation Compatibility:** It is compatible with a wide range of other sunscreen agents, enabling the creation of broad-spectrum products with enhanced performance.[4]
- **Product Protection:** As a light stabilizer, it protects cosmetic products from deterioration caused by UV light.[8]

The logical pathway for its protective action is illustrated below.



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Caption: Logical flow of UV radiation threat and mitigation by **Polyacrylamidomethyl Benzylidene Camphor**.

Experimental Protocols

For professionals in drug development and analytical sciences, assessing the behavior of active ingredients in formulations is critical. Below are generalized experimental protocols based on established methods for analyzing UV filters and their transdermal permeation.

This protocol outlines a method for determining the concentration of **Polyacrylamidomethyl Benzylidene Camphor** in a cream or lotion, adapted from common analytical procedures for UV filters.[\[3\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Accurately weigh approximately 1.0 g of the cosmetic product into a 50 mL volumetric flask.
 - Add a suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or ethanol, to dissolve the sample.[\[3\]](#) This may require sonication for 15-20 minutes to ensure complete dissolution of the active from the matrix.
 - Dilute to the mark with the chosen solvent and mix thoroughly.
 - Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter from the formulation matrix.
- Chromatographic Conditions:
 - System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 70:30 (Acetonitrile:Water).
 - Flow Rate: 1.0 mL/min.

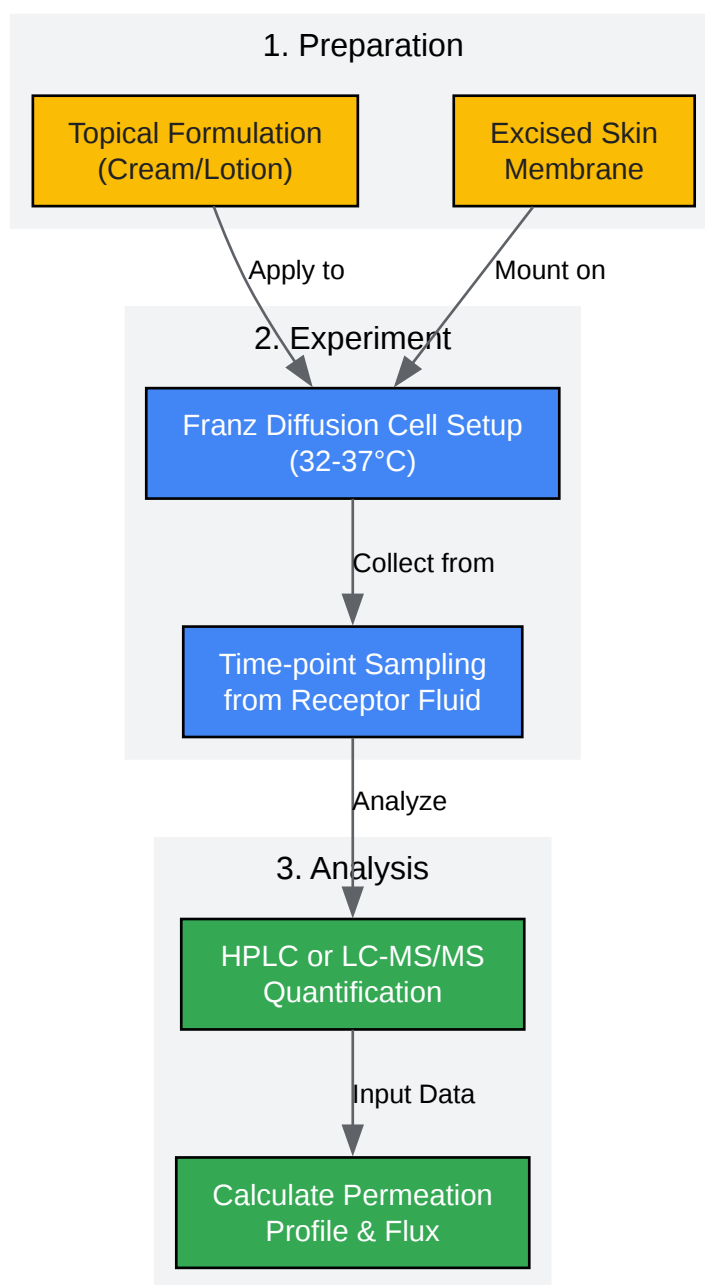
- Detection Wavelength: Set the UV detector to the absorption maximum of the analyte, typically around 300-310 nm for benzylidene camphor derivatives.
- Injection Volume: 10-20 μ L.
- Calibration and Quantification:
 - Prepare a series of standard solutions of **Polyacrylamidomethyl Benzylidene Camphor** of known concentrations in the same solvent used for the sample.
 - Inject the standards to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample solution.
 - Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

This protocol describes a method to evaluate the skin penetration of the compound from a topical formulation using a Franz diffusion cell, a standard technique for such studies.[\[12\]](#)[\[13\]](#)

- Membrane Preparation:
 - Use excised human or animal (e.g., rat) skin as the membrane.[\[12\]](#)[\[14\]](#) Alternatively, a synthetic membrane like Folioxane can be used as a model.[\[12\]](#)
 - Shave the hair from the skin if necessary and remove any subcutaneous fat.
 - Cut the skin to the appropriate size to fit between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
- Franz Diffusion Cell Setup:
 - Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80) and ensure no air bubbles are trapped beneath the membrane.

- Maintain the temperature at 32°C or 37°C using a circulating water bath to simulate physiological conditions.
- Apply a precise amount of the topical formulation containing **Polyacrylamidomethyl Benzylidene Camphor** to the surface of the skin in the donor chamber.
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.
 - Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.
 - Analyze the collected samples for the concentration of the analyte using a validated analytical method, such as the HPLC protocol described above or a more sensitive LC-MS/MS method.[\[14\]](#)
- Data Analysis:
 - Calculate the cumulative amount of the compound that has permeated through the skin per unit area over time.
 - Plot this cumulative amount against time to determine the permeation profile and calculate key parameters such as the steady-state flux (J_{ss}) and the permeability coefficient (K_p).

The typical workflow for such an analysis is visualized below.



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Caption: Experimental workflow for an in vitro transdermal permeation study using a Franz diffusion cell.

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